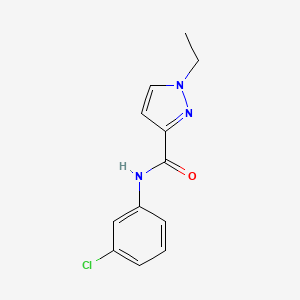![molecular formula C19H19N3O3 B5860968 2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is in the field of cancer biology. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Another area of research where this compound has been studied is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the inhibition of certain signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, this compound can induce cell death in cancer cells and modulate neurotransmitter receptor activity in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in detail. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, inhibit cell growth and proliferation, and modulate neurotransmitter receptor activity in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells and modulate neurotransmitter receptor activity in neurons. This makes it a potential candidate for cancer treatment and the treatment of neurological disorders.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of research that could be explored is the development of this compound as a cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further investigation.
Another area of research that could be explored is the development of this compound as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can modulate neurotransmitter receptor activity in neurons, making it a potential candidate for further investigation in this area.
Overall, this compound is a compound that has potential applications in scientific research. Its ability to inhibit the growth of cancer cells and modulate neurotransmitter receptor activity in neurons makes it a promising candidate for further investigation in these areas.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 2-ethoxybenzoyl chloride with N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-16-12-8-7-11-15(16)19(23)22(2)13-17-20-18(21-25-17)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOGHMEAPVHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)


![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)

